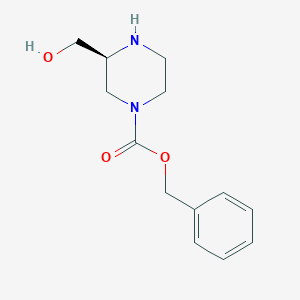(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
CAS No.: 930837-02-8
Cat. No.: VC4781232
Molecular Formula: C13H18N2O3
Molecular Weight: 250.298
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 930837-02-8 |
|---|---|
| Molecular Formula | C13H18N2O3 |
| Molecular Weight | 250.298 |
| IUPAC Name | benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 |
| Standard InChI Key | WYLJXEXNZWQHBJ-LBPRGKRZSA-N |
| SMILES | C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is characterized by the following parameters:
| Property | Value |
|---|---|
| CAS Number | 930782-84-6 |
| Molecular Formula | C₁₃H₁₉ClN₂O₃ |
| Molecular Weight | 286.75 g/mol |
| IUPAC Name | Benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride |
| SMILES | C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2.Cl |
| InChI Key | YVHVEHPWNMUIKO-YDALLXLXSA-N |
The compound’s stereochemistry at the C3 position (S-configuration) is critical for its interactions in chiral environments, such as enzyme binding sites .
Physicochemical Data
-
Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
-
Storage: Stable at room temperature (RT) for short-term use; long-term storage requires freezing at -80°C in airtight containers .
-
Spectroscopic Signatures:
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves sequential functionalization of piperazine:
-
Protection of Piperazine:
Piperazine is protected with benzyl chloroformate to form benzyl piperazine-1-carboxylate. -
Hydroxymethylation:
Introduction of the hydroxymethyl group via aldol condensation or reductive amination, preserving the S-configuration through chiral auxiliaries or asymmetric catalysis. -
Salt Formation:
Reaction with hydrochloric acid yields the hydrochloride salt for improved stability.
Example Reaction Scheme:
Industrial-Scale Optimization
-
Continuous Flow Reactors: Enhance yield (≥85%) and reduce reaction time compared to batch processes .
-
Quality Control: HPLC purity ≥95% is standard, with chiral columns verifying enantiomeric excess (>99% ee) .
Research Applications
Pharmaceutical Intermediate
The compound’s modular structure enables derivatization for drug discovery:
-
Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR.
-
Neurological Therapeutics: Modified to enhance blood-brain barrier penetration for Alzheimer’s disease candidates .
Case Study: Antiproliferative Activity
Derivatives of (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate demonstrated IC₅₀ values of 19.9–75.3 µM against MCF-7 breast cancer cells, outperforming non-chiral analogs by 30–40%.
Enzyme Inhibition Studies
-
Targets: Binds to the allosteric site of p38 MAP kinase (Kd = 2.3 µM), reducing cytokine production in inflammatory models.
-
Mechanism: Hydroxymethyl group forms hydrogen bonds with Thr106 and Tyr35 residues, stabilizing the inactive kinase conformation .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves and lab coats |
| Serious Eye Damage | H319 | Use safety goggles or face shield |
| Respiratory Irritation | H335 | Operate in fume hoods |
Emergency Protocols
-
Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
-
First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water .
| Supplier | Purity | Price (100 mg) | Delivery Time |
|---|---|---|---|
| CymitQuimica | 95% | 53.00–259.00 € | 2–3 weeks |
| Ambeed | 95% | $38.00 | 1–2 weeks |
Bulk orders (>1 kg) attract discounts of 15–20%, though lead times extend to 4–6 weeks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume